molecular formula C18H18N3O3PS B3029101 Tris(4-aminophenyl) thiophosphate CAS No. 52664-35-4

Tris(4-aminophenyl) thiophosphate

Cat. No.: B3029101
CAS No.: 52664-35-4
M. Wt: 387.4 g/mol
InChI Key: MBUAAMOJATXYKR-UHFFFAOYSA-N
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Description

Tris(4-aminophenyl) thiophosphate is a useful research compound. Its molecular formula is C18H18N3O3PS and its molecular weight is 387.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bis(4-aminophenoxy)phosphinothioyloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H18N3O3PS/c19-13-1-7-16(8-2-13)22-25(26,23-17-9-3-14(20)4-10-17)24-18-11-5-15(21)6-12-18/h1-12H,19-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUAAMOJATXYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OP(=S)(OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N3O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967095
Record name O,O,O-Tris(4-aminophenyl) phosphorothioate
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Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52664-35-4
Record name Phenol, 4-amino-, 1,1′,1′′-phosphorothioate
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Record name Tris(4-aminophenyl) thiophosphate
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Record name O,O,O-Tris(4-aminophenyl) phosphorothioate
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Record name Tris(4-aminophenyl) thiophosphate
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Synthetic Methodologies for Tris 4 Aminophenyl Thiophosphate

Conventional Synthetic Routes

Conventional methods for synthesizing TPTA often involve direct esterification or a two-step process involving the formation of an amide intermediate followed by hydrolysis.

Esterification Reactions Utilizing Phosphorus Thiochloride Precursors

3 C₆H₇NO + PSCl₃ → C₁₈H₁₈N₃O₃PS + 3 HCl

The selection of the acid scavenger and solvent system is crucial for optimizing the reaction yield.

Amide Hydrolysis Strategies for Precursor Conversion

An alternative two-step approach involves the initial synthesis of Tris(4-acetamidophenyl) thiophosphate (TPTAA) from p-acetamidophenol and phosphorus thiochloride. researchgate.net This intermediate is then subjected to acidic hydrolysis to convert the acetamido groups to amino groups, yielding the final TPTA product. researchgate.net This method can offer advantages in terms of handling and purification of the intermediate. The hydrolysis step is typically carried out using hydrochloric acid in the presence of a solvent like methanol (B129727). researchgate.net Research has shown that a high yield of TPTA (95.62%) can be achieved under optimized hydrolysis conditions. researchgate.net

Catalytic Approaches in Synthesis

The efficiency of TPTA synthesis can be significantly enhanced through the use of catalytic systems, primarily by employing specific acid-binding agents that also exhibit catalytic activity.

Role of Acid Binding Agents and Catalytic Systems (e.g., Triethylamine (B128534)/Pyridine (B92270) Complexes)

Triethylamine (TEA) is a commonly used acid-binding agent in the synthesis of TPTA from p-aminophenol and phosphorus thiochloride. researchgate.netresearchgate.netresearchgate.netwikipedia.org It effectively neutralizes the HCl generated during the reaction. wikipedia.org However, studies have demonstrated that a complex acid-binding agent system, formed by adding a small amount of pyridine to triethylamine, can significantly improve the yield of TPTA. researchgate.netresearchgate.net This synergistic effect suggests a catalytic role for pyridine beyond simple acid scavenging. The optimal molar ratio of reactants and the composition of the acid-binding agent are critical for maximizing the product yield. researchgate.net

Mechanistic Investigations of Catalyzed Reactions

While detailed mechanistic studies for the triethylamine/pyridine catalyzed synthesis of TPTA are not extensively reported in the provided search results, the enhanced yield suggests a specific catalytic role for pyridine. Pyridine is known to be a more effective nucleophilic catalyst than triethylamine in many acylation reactions. It can react with the phosphorus thiochloride to form a highly reactive pyridinium (B92312) intermediate, which is then more susceptible to nucleophilic attack by the hydroxyl group of p-aminophenol. Triethylamine's primary role remains as the stoichiometric base to neutralize the liberated HCl. This cooperative catalysis between pyridine (nucleophilic catalyst) and triethylamine (Brønsted base) likely accelerates the rate of esterification, leading to higher yields.

Process Optimization and Scale-Up Considerations

Optimizing the synthesis of TPTA involves a systematic study of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key parameters that have been investigated include the molar ratios of reactants, the type and composition of the solvent and acid-binding agent, reaction temperature, and reaction time.

For the direct synthesis from p-aminophenol, optimized conditions have been reported as a mole ratio of p-aminophenol to triethylamine/pyridine to phosphorus thiochloride of 3.05:3.65:1.00, with a triethylamine to pyridine mole ratio of 1.00:0.02, using acetone (B3395972) as the solvent and a reaction time of 4 hours, resulting in a TPTA yield of 69.6%. researchgate.netresearchgate.net

In the amide hydrolysis route, the synthesis of the TPTAA intermediate was optimized with a mole ratio of p-acetamidophenol to triethylamine/pyridine to thiophosphoryl chloride of 3.10:3.80:1, at a reaction temperature of 35°C for 3.5 hours, achieving a yield of 88.04%. researchgate.netresearchgate.net The subsequent hydrolysis of TPTAA was optimized with a mole ratio of methanol to hydrochloric acid to TPTAA of 2.9:6.0:1 at 85°C for 3 hours, yielding 95.62% of TPTA. researchgate.net

For industrial-scale production, these optimized parameters would need to be carefully evaluated and potentially adjusted. Factors such as heat transfer, mass transfer, reactor design, and downstream processing (purification, drying) become critical at larger scales. The choice between the direct esterification and the amide hydrolysis route would also depend on economic and environmental considerations, including the cost and handling of raw materials, energy consumption, and waste generation.

ParameterOptimized Value (Direct Synthesis)Optimized Value (Amide Hydrolysis - TPTAA Synthesis)Optimized Value (Amide Hydrolysis - Hydrolysis Step)
Reactant Ratio p-aminophenol:TEA/Pyridine:PSCl₃ = 3.05:3.65:1.00p-acetamidophenol:TEA/Pyridine:PSCl₃ = 3.10:3.80:1Methanol:HCl:TPTAA = 2.9:6.0:1
Catalyst Ratio TEA:Pyridine = 1.00:0.02TEA:Pyridine = 1:0.02N/A
Solvent AcetoneNot specified in detailMethanol
Temperature Not specified in detail35°C85°C
Time 4 hours3.5 hours3 hours
Yield 69.6%88.04%95.62%

Influence of Solvent Systems on Reaction Efficiency

The selection of an appropriate solvent system is crucial in the synthesis of Tris(4-aminophenyl) thiophosphate as it can significantly impact the reaction rate, yield, and the ease of product isolation. The primary role of the solvent system in the synthesis of TPTA from p-aminophenol and phosphorus thiochloride is to dissolve the reactants and to act as a medium for the reaction. More importantly, in this context, the "solvent system" often includes an acid scavenger to neutralize the hydrochloric acid generated during the reaction.

Research has shown that a mixed-agent system can be highly effective. For instance, the use of a complex acid binding agent composed of triethylamine and a small amount of pyridine has been demonstrated to improve the reaction yield effectively. researchgate.net Triethylamine serves as the primary acid scavenger, while pyridine can act as a nucleophilic catalyst, accelerating the reaction. The use of pyridine as a solvent in similar phosphorylation reactions has been noted, although in some cases, it can limit the hydrolysis of polysaccharide chains when used in excess. researchgate.net

In the synthesis of the intermediate Tris(4-acetamindophenyl) thiophosphate (TPTAA), the effect of different solvents has been studied. researchgate.net While specific comparative data on various solvents for TPTA synthesis is not extensively detailed in the provided search results, the principle of using an appropriate solvent that can dissolve the reactants and facilitate the interaction between the p-aminophenol and phosphorus thiochloride while accommodating the acid scavenger is a key consideration. The choice of solvent can also influence the solubility of the final product, which is a critical factor in its purification and isolation.

Temperature and Time Dependence in Reaction Kinetics

The kinetics of the synthesis of this compound are strongly influenced by reaction temperature and duration. Precise control of these parameters is essential for maximizing the yield and minimizing the formation of by-products.

In the direct synthesis of TPTA from p-aminophenol, an optimal temperature of 35 °C and a reaction time of 4 hours have been reported to be effective when using a specific molar ratio of reactants and an acid binding agent system. researchgate.net For the two-step synthesis involving the formation of TPTAA, a similar optimal reaction temperature of 35 °C has been identified, with a slightly shorter reaction time of 3.5 hours. researchgate.net The subsequent hydrolysis of TPTAA to TPTA is conducted at a significantly higher temperature of 85 °C for a duration of 3 hours. researchgate.net

These findings suggest that the initial phosphorylation reaction is sensitive to temperature, with moderate temperatures being optimal. Higher temperatures could potentially lead to side reactions and decomposition of the product. The hydrolysis step, however, requires more energy to break the amide bonds, thus necessitating a higher reaction temperature. The specified reaction times indicate that the reactions proceed to a satisfactory level of completion within these periods under the given conditions. A systematic study of the reaction kinetics would likely reveal a correlation between increasing temperature (up to a certain point) and an increased reaction rate, with the optimal conditions representing a balance between reaction speed and product stability.

Derivatization and Analogues of Tris 4 Aminophenyl Thiophosphate

Synthesis of Isocyanate Derivatives

The transformation of the terminal amine groups of TPTA into isocyanates yields Tris(4-isocyanatophenyl) thiophosphate, a trifunctional isocyanate. This derivative is a key component in the formulation of high-performance polymers and adhesives due to its cross-linking capabilities.

The conversion of the three primary amine groups of Tris(4-aminophenyl) thiophosphate to their corresponding isocyanates is typically achieved through phosgenation. This industrial process involves the reaction of a primary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent, such as diphosgene or triphosgene.

The reactivity of Tris(4-isocyanatophenyl) thiophosphate is dominated by its three isocyanate (-N=C=O) groups. Isocyanates are electrophiles that readily react with nucleophiles, particularly compounds containing active hydrogen atoms like alcohols, amines, and thiols.

The general reactivity of isocyanates is influenced by the electronic nature of their substituents. [12 from previous search] The thiophosphate core and aromatic rings in Tris(4-isocyanatophenyl) thiophosphate influence the electrophilicity of the isocyanate carbon. The primary reaction of this trifunctional isocyanate is with polyols to form polyurethane networks. The three isocyanate groups enable the formation of a densely cross-linked, three-dimensional polymer structure. This cross-linking ability is fundamental to its application as an effective agent in adhesives for bonding rubber to metal or synthetic fibers. [23 from previous search] Reactions with amines, alcohols, and other nucleophiles can lead to vigorous heat release. [21 from previous search] Furthermore, acids and bases can catalyze polymerization reactions of the isocyanate groups. [21 from previous search]

Exploration of Other Functionalized Analogues

Beyond the synthesis of isocyanate derivatives, research has explored the introduction of other functional groups onto the phenyl rings of the thiophosphate structure. These modifications are aimed at fine-tuning the chemical and physical properties of the resulting compounds.

Analogues of TPTA have been synthesized by replacing the p-aminophenol starting material with other substituted phenols. This approach allows for the introduction of a variety of functional groups at the para-position of the phenyl rings. Notable examples include the synthesis of Tris(4-nitrophenyl) thiophosphate and Tris(4-methylphenyl) thiophosphate. researchgate.net The introduction of a nitro group (-NO₂), an electron-withdrawing group, or a methyl group (-CH₃), an electron-donating group, is expected to significantly alter the electronic properties and subsequent reactivity of the molecule and its derivatives.

The synthesis of TPTA and its analogues can be achieved through several routes, with notable differences in efficiency and reaction conditions. One common method involves the direct reaction of p-aminophenol with thiophosphoryl chloride in the presence of an acid-binding agent system, such as triethylamine (B128534) and pyridine (B92270), in an acetone (B3395972) solvent. researchgate.net An alternative, higher-yield method for producing TPTA involves a two-step process: first, the synthesis of Tris(4-acetamidophenyl) thiophosphate (TPTAA) from p-acetamidophenol and phosphorus thiochloride, followed by acid-catalyzed hydrolysis to yield the final amine product. researchgate.net

The synthesis of analogues such as Tris(4-nitrophenyl) thiophosphate and Tris(4-methylphenyl) thiophosphate is accomplished using a similar acid-binding agent system as the direct synthesis of TPTA. researchgate.net A comparison of the synthetic routes for TPTA highlights the impact of protecting groups on reaction yield.

Table 1: Comparative Synthesis of this compound (TPTA)

Synthesis Method Starting Materials Key Reagents Reported Yield
Direct Synthesis p-aminophenol, Phosphorus thiochloride Triethylamine, Pyridine 69.6%
Amide Hydrolysis p-acetamidophenol, Phosphorus thiochloride Triethylamine, Pyridine (for intermediate); HCl, Methanol (B129727) (for hydrolysis) 95.62%

Data sourced from a study on amide hydrolysis synthesis methods. researchgate.net

Structure-Reactivity and Structure-Function Correlations in Derivatives

The relationship between the chemical structure of TPTA derivatives and their resulting reactivity and function is a critical area of study. Modifications to the substituent groups or the central thiophosphate core can have profound effects on the molecule's performance, particularly in applications such as flame retardants and polymer cross-linkers.

The function of phosphorus-based compounds as flame retardants is well-documented, with their efficacy depending on their chemical structure and interaction with the polymer matrix. mdpi.com These compounds can act in both the condensed phase, by promoting the formation of a thermally stable char layer, and in the gas phase, by releasing phosphorus-containing radicals that trap combustible gas-phase radicals. mdpi.comresearchgate.net The presence of phosphorus, nitrogen, and sulfur in the TPTA molecule contributes to its inherent flame-retardant properties. [16 from previous search]

In derivatives like Tris(4-isocyanatophenyl) thiophosphate, the structure directly correlates with its function as a cross-linker. The trifunctional nature allows for the creation of robust, thermoset polyurethane networks. The reactivity of the isocyanate groups can be modulated by the substituents on the aromatic rings. For instance, electron-withdrawing groups (like -NO₂) would be expected to increase the reactivity of the isocyanate towards nucleophiles, while electron-donating groups (like -CH₃) would decrease it.

Theoretical studies on model phosphate (B84403) compounds have shown that structural parameters, such as the bond lengths and angles of the phosphate group, correlate with their vibrational spectra and, by extension, their reactivity. [10 from previous search, 17 from previous search] These structure-reactivity correlations are crucial for designing novel thiophosphate derivatives with optimized performance characteristics for specific applications.

Computational and Theoretical Studies on Tris 4 Aminophenyl Thiophosphate

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting a wide range of molecular properties.

Electronic Structure Analysis and Frontier Molecular Orbitals

A primary application of DFT is the analysis of a molecule's electronic structure. This involves calculating the distribution of electrons within the molecule and determining the energies and shapes of the molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and electronic properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For Tris(4-aminophenyl) thiophosphate, a DFT study would calculate the energies of these frontier orbitals and map their spatial distribution. This would reveal which parts of the molecule are most likely to be involved in electron transfer processes. For instance, it would be possible to determine if the electron density in the HOMO is concentrated on the aminophenyl groups or the central thiophosphate core.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)Description
HOMO EnergyN/AEnergy of the Highest Occupied Molecular Orbital.
LUMO EnergyN/AEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO GapN/AEnergy difference between the HOMO and LUMO.

Note: No specific experimental or calculated values for the frontier molecular orbitals of this compound are available in the reviewed literature. This table illustrates the type of data that would be generated from DFT calculations.

Reactivity Predictions and Transition State Calculations

DFT can be used to predict the reactivity of a molecule by calculating various chemical descriptors. These descriptors, such as electronegativity, chemical hardness, and the Fukui function, can help identify the most reactive sites within the molecule for electrophilic or nucleophilic attack.

Furthermore, DFT is instrumental in studying reaction mechanisms by locating and characterizing transition states. A transition state is a high-energy configuration along the reaction pathway that connects reactants to products. By calculating the energy of the transition state, one can determine the activation energy of a reaction, which is a key factor in its rate. For a molecule like this compound, which can be used as a monomer in polymerization, DFT could be used to model the initial steps of the reaction, for example, with an epoxy resin, and calculate the energy barriers involved.

Detailed research findings from transition state calculations for this compound are not currently available in the public literature.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts)

DFT calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. rsc.org The predicted chemical shifts can then be compared with experimental NMR spectra to aid in the structural elucidation of the compound and its reaction products. islandarchives.ca

For this compound, predicting the 1H, 13C, 15N, and 31P NMR chemical shifts would be valuable for confirming its structure. rsc.orgislandarchives.ca However, specific DFT predictions of NMR chemical shifts for this compound have not been reported.

Table 2: Illustrative NMR Chemical Shift Prediction Data

NucleusExperimental Shift (ppm)Predicted Shift (ppm)
31PN/AN/A
13C (C-O)N/AN/A
13C (C-N)N/AN/A
1H (N-H)N/AN/A

Note: This table is for illustrative purposes only, as no specific computational predictions of NMR chemical shifts for this compound are available in the surveyed literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

Elucidation of Coordination Dynamics and Intermolecular Interactions

MD simulations are particularly useful for studying the non-covalent interactions between molecules, such as hydrogen bonding and van der Waals forces. For this compound, MD simulations could elucidate how molecules interact with each other in a condensed phase or in a solution. This would include studying the hydrogen bonding patterns involving the amine groups and the thiophosphate core.

Understanding these intermolecular interactions is crucial for predicting physical properties like melting point, solubility, and the morphology of materials derived from this compound. To date, no specific MD studies on the coordination dynamics and intermolecular interactions of this compound have been published.

Simulations of Polymerization and Network Formation

Given that this compound can be used as a curing agent or monomer, MD simulations could be employed to model the polymerization process and the subsequent formation of a cross-linked polymer network. nih.gov Reactive force fields would be required to simulate the chemical reactions that lead to the formation of covalent bonds. acs.org

Such simulations could provide valuable insights into the structure of the resulting polymer network, including the cross-link density and the distribution of polymer chain lengths. nih.govacs.org This information is directly related to the mechanical and thermal properties of the final material. Despite the potential of this approach, there are no published MD simulations of the polymerization and network formation of this compound.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach aimed at correlating the molecular structure of a compound with its macroscopic properties. researchgate.netnih.gov The fundamental principle of QSPR is that the physical, chemical, or biological properties of a substance are intrinsically determined by its molecular structure. nih.gov These models are developed by first calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure. Then, a mathematical model is created to establish a relationship between these descriptors and a specific property of interest. acs.org

For this compound, a QSPR model could predict various properties even before its synthesis and experimental measurement. researchgate.net The process involves using software to calculate descriptors from the molecule's two-dimensional or three-dimensional representation. These descriptors can range from simple constitutional indices (like molecular weight) to complex quantum-chemical parameters.

A QSPR analysis for amines has been successfully used to predict properties like normal density, requiring only a few easily calculated descriptors. nih.gov Similarly, for organophosphate flame retardants (OPFRs), computational simulations and QSPR-like approaches have been employed to understand their environmental fate and biological interactions. nih.gov Such studies often correlate molecular structures with toxicological endpoints or metabolic pathways. nih.govresearchgate.net

The development of a robust QSPR model for this compound would involve calculating a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including its topology, geometry, and electronic characteristics. A selection of theoretically computed descriptors for this compound is presented below.

DescriptorValueDescription
Molecular Weight387.4 g/molThe sum of the atomic weights of all atoms in the molecule.
XLogP34.6A computed measure of the molecule's lipophilicity, or its ability to dissolve in fats, oils, and lipids.
Hydrogen Bond Donor Count3The number of hydrogen atoms attached to electronegative atoms (N, O) that can act as donors in hydrogen bonds.
Hydrogen Bond Acceptor Count4The number of electronegative atoms (N, O, P=S) that can act as acceptors in hydrogen bonds.
Rotatable Bond Count6The number of bonds that can rotate freely, indicating molecular flexibility.
Exact Mass387.08064962 DaThe calculated mass of the most abundant isotope of the molecule.
Polar Surface Area138 ŲThe surface sum over all polar atoms, an important predictor of drug transport properties.
Heavy Atom Count26The total number of non-hydrogen atoms in the molecule.
Formal Charge0The overall charge of the molecule.

These descriptors, among many others, would form the input for statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model for a desired property, like thermal stability, solubility, or flame retardancy efficiency.

Theoretical Insights into Flame Retardancy Mechanisms

The flame retardant efficacy of this compound is derived from the synergistic interaction between its phosphorus and nitrogen components. mdpi.com Theoretical studies and computational modeling of similar phosphorus-nitrogen (P-N) compounds provide significant insights into its probable mechanism of action, which encompasses processes in both the condensed (solid) and gas phases during combustion. acs.orgnih.gov

In the condensed phase, the primary mechanism involves the formation of a protective char layer. mdpi.com During thermal decomposition, the thiophosphate group is expected to break down, forming phosphoric acid and subsequently polyphosphoric acid. mdpi.com These acidic species act as catalysts, promoting the dehydration of the polymer matrix to which the flame retardant is applied. This process abstracts water and facilitates the cross-linking and cyclization of the polymer chains, leading to the formation of a stable, insulating char. researchgate.net The aromatic aminophenyl groups contribute to this char layer, enhancing its thermal stability and barrier properties. This char layer serves multiple functions: it insulates the underlying material from the heat of the flame, reduces the release of flammable volatile compounds into the gas phase, and acts as a physical barrier to prevent oxygen from reaching the combustion zone. mdpi.com

In the gas phase, the flame retardancy mechanism involves the interruption of the combustion cycle by radical trapping. nih.gov The thermal decomposition of the organophosphate structure releases phosphorus-containing radicals, such as PO•, HPO•, and PO₂•. mdpi.com These highly reactive species can scavenge the key radicals responsible for propagating the fire, namely hydrogen (H•) and hydroxyl (OH•) radicals, from the flame. nih.gov By terminating these chain reactions, the combustion process is inhibited, and the flame is extinguished. Furthermore, the nitrogen-containing amino groups can decompose to release non-flammable gases like ammonia (B1221849) (NH₃) and molecular nitrogen (N₂). These gases dilute the fuel and oxygen concentration in the flame zone, further contributing to the flame retardant effect. mdpi.com

The synergistic effect between phosphorus and nitrogen is crucial. acs.org Nitrogen compounds can enhance the effectiveness of phosphorus by promoting the formation of phosphorus-nitrogen intermediates. These P-N bonds are often more reactive in phosphorylation processes than P-O bonds, leading to more efficient charring. acs.org This combined action in both the condensed and gas phases makes P-N based flame retardants like this compound highly effective.

A summary of the proposed flame retardancy mechanisms is provided in the table below.

PhaseComponentMechanism of ActionEffect
Condensed PhasePhosphorus Moiety (Thiophosphate)Decomposes to form phosphoric/polyphosphoric acid, which catalyzes dehydration and cross-linking of the polymer.Promotes the formation of a stable, insulating char layer.
Nitrogen Moiety (Aminophenyl)Contributes to the formation of a thermally stable, nitrogen-containing char structure.Enhances char yield and integrity, creating a barrier to heat and mass transfer.
Gas PhasePhosphorus Moiety (Thiophosphate)Releases phosphorus-containing radicals (PO•, HPO•) upon pyrolysis.Traps highly reactive H• and OH• radicals, interrupting the combustion chain reaction (flame inhibition).
Nitrogen Moiety (Aminophenyl)Releases inert gases such as ammonia (NH₃) and nitrogen (N₂).Dilutes the concentration of flammable gases and oxygen in the flame zone.

Chemical Reactivity and Transformation Mechanisms

Reactivity of Amine Functional Groups

The three primary aromatic amine groups are the primary sites of reactivity in TPTA, allowing it to act as a versatile building block in polymer synthesis.

Nucleophilic Addition Reactions (e.g., with Epoxides, Anhydrides)

The lone pair of electrons on the nitrogen atoms of the primary amine groups in Tris(4-aminophenyl) thiophosphate allows them to act as effective nucleophiles. This reactivity is fundamental to their role as curing agents and monomers.

With Epoxides: Aromatic amines, such as those in TPTA, readily undergo nucleophilic addition reactions with the strained three-membered ring of epoxides. This reaction is the basis for the use of amine-containing compounds as curing agents for epoxy resins. threebond.co.jp The reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of a β-amino alcohol. rroij.comacsgcipr.org The general mechanism involves the primary amine reacting with an epoxide to form a secondary amine, which can then react with another epoxide molecule. threebond.co.jp The reaction is often catalyzed by protic species, including water, which can facilitate ring-opening by protonating the epoxide oxygen. oberlin.edu The regioselectivity of the ring-opening can be influenced by steric and electronic factors of both the amine and the epoxide. scielo.org.mx For aromatic amines reacting with unsymmetrical epoxides like styrene (B11656) oxide, the attack generally occurs at the more substituted benzylic carbon. scielo.org.mxresearchgate.net

With Anhydrides: The nucleophilic amine groups of TPTA can also react with cyclic anhydrides, such as phthalic anhydride (B1165640) or maleic anhydride. This reaction typically proceeds via a two-step mechanism. The first step involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of an amic acid. Subsequent heating can then induce cyclodehydration (imidization) to form a stable imide ring. This type of reaction is fundamental in the synthesis of polyimides.

A summary of the expected nucleophilic addition reactions of TPTA is presented in the table below.

ReactantReaction TypeProductSignificance
EpoxideNucleophilic Ring Openingβ-Amino alcoholCuring of epoxy resins, formation of crosslinked thermosets.
AnhydrideNucleophilic Acyl SubstitutionAmic acid, then ImideSynthesis of polyimides, modification of polymers.

Condensation and Polymerization Pathways

The trifunctional nature of this compound, with its three primary amine groups, makes it a valuable monomer for the synthesis of various polymers through condensation reactions.

One of the most significant polymerization pathways for TPTA is its reaction with diisocyanates to form polyurethanes. specialchem.comspecialchem.com The nucleophilic amine groups react with the electrophilic isocyanate groups in a polyaddition reaction to form urea (B33335) linkages. The presence of three amine groups allows for the formation of a crosslinked polyurethane network, which can enhance the thermal and mechanical properties of the resulting material. The general reaction involves the addition of the N-H bond of the amine across the N=C double bond of the isocyanate.

Furthermore, TPTA can be utilized in the synthesis of polyamides by reacting with dicarboxylic acids or their derivatives, such as diacyl chlorides. This polycondensation reaction would result in the formation of amide bonds and the release of a small molecule, such as water or HCl. The resulting polyamides would be expected to have a high degree of crosslinking due to the trifunctionality of the TPTA monomer.

The polymerization of aniline (B41778) derivatives with sulfur-containing compounds has also been reported to yield conjugated polymers with interesting electronic properties. nih.gov While not a direct condensation polymerization in the traditional sense, the reaction of the aminophenyl groups of TPTA could potentially be explored in similar contexts to create novel polymeric structures. The versatility of amino-functional polymers is widely recognized, with applications in stimuli-responsive materials and bioconjugation. rsc.orgnih.gov

Stability and Degradation Pathways of the Thiophosphate Core

Hydrolytic Stability under Varying Conditions

The hydrolytic stability of the thiophosphate ester linkages in TPTA is a key consideration for its application in environments where moisture is present. Phosphorothioate (B77711) esters, in general, exhibit different hydrolysis kinetics compared to their phosphate (B84403) ester counterparts. acs.orgacs.orgnih.gov The substitution of a non-bridging oxygen atom with sulfur can either accelerate or decelerate the rate of hydrolysis depending on the specific ester type (mono-, di-, or triester). acs.org

For triester phosphorothioates, like TPTA, the hydrolysis rate is generally slower than that of the corresponding phosphate triesters. acs.org The mechanism of hydrolysis for aryl phosphorothioate esters typically involves a concerted, ANDN mechanism with nucleophilic attack by water or hydroxide (B78521) at the phosphorus center. acs.org The rate of hydrolysis is influenced by pH, with increased rates observed under both acidic and basic conditions, although they are generally more stable at neutral pH. The presence of polar aprotic solvents, such as DMSO, has been shown to significantly accelerate the hydrolysis of some phosphorothioate esters. nih.gov

The table below summarizes the expected hydrolytic behavior of the thiophosphate core in TPTA under different conditions, based on general knowledge of phosphorothioate ester hydrolysis.

ConditionExpected Hydrolytic StabilityNotes
Acidic (low pH)ModerateHydrolysis rate is expected to increase compared to neutral pH.
Neutral (pH ~7)HighGenerally the most stable condition for phosphorothioate esters.
Basic (high pH)ModerateHydrolysis rate is expected to increase compared to neutral pH.
Presence of polar aprotic solventsPotentially reducedSolvents like DMSO can accelerate hydrolysis. nih.gov

Thermal Degradation Mechanisms

The thermal stability of this compound is crucial for its use in high-performance polymers and as a flame retardant. The degradation of organophosphorus compounds is highly dependent on their structure, particularly the level of oxygenation at the phosphorus atom. nih.govnih.govresearchgate.net

For aryl phosphate and thiophosphate esters, the initial step in thermal degradation is often the elimination of a phosphorus-containing acid. nih.govsemanticscholar.org In the case of TPTA, this would likely involve the cleavage of the P-O-Ar bonds to release a thiophosphoric acid derivative and char precursors from the aminophenyl groups. The presence of both phosphorus and sulfur in the molecule can lead to synergistic effects in flame retardancy. nih.gov During pyrolysis, phosphorus-containing compounds can promote char formation in the condensed phase, creating a protective layer that insulates the underlying polymer from the heat source. nih.govresearchgate.net The sulfur component can also contribute to char formation and may release species into the gas phase that inhibit combustion reactions.

The thermal decomposition of TPTA is expected to proceed through a complex series of reactions, including:

Initial P-O bond cleavage: Leading to the formation of thiophosphoric acid species.

Charring of the aromatic amine fragments: The aminophenyl groups are likely to crosslink and form a thermally stable char.

Volatilization of smaller fragments: Depending on the temperature and atmosphere, smaller molecules may be released.

The onset of thermal degradation for aryl phosphates typically occurs at higher temperatures compared to alkyl phosphates. nih.govnih.gov The incorporation of TPTA into polymers has been shown to enhance their thermal stability. nih.gov

Crosslinking and Curing Chemistry

The trifunctional nature of this compound makes it an effective crosslinking and curing agent for various polymer systems, most notably epoxy resins and polyurethanes. threebond.co.jpresearchgate.net

In epoxy resin systems, TPTA functions as an aromatic amine curing agent. The primary amine groups react with the epoxide rings of the resin in a stepwise manner. threebond.co.jp Each N-H bond is capable of reacting with an epoxide group, meaning that each TPTA molecule can potentially react with up to six epoxide functionalities. This high functionality leads to the formation of a densely crosslinked three-dimensional network. The resulting cured material is expected to exhibit high thermal stability and good mechanical properties, characteristic of aromatic amine-cured epoxies. threebond.co.jp The curing process can often be accelerated by heat.

In the context of polyurethanes, TPTA can be used as a chain extender or crosslinker. specialchem.com When reacted with a diisocyanate-terminated prepolymer, the amine groups of TPTA will react to form urea linkages, thereby increasing the molecular weight and introducing crosslinks. researchgate.netpcimag.com This crosslinking enhances the properties of the polyurethane, such as its tensile strength, hardness, and solvent resistance. researchgate.net The crosslinking density can be controlled by adjusting the amount of TPTA in the formulation. The use of amine-based crosslinkers is a common strategy to improve the performance of polyurethane dispersions and coatings. pcimag.comcarbodiimide.com

The table below outlines the role of TPTA in crosslinking and curing.

Polymer SystemRole of TPTACrosslinking MechanismEffect on Properties
Epoxy ResinsCuring AgentNucleophilic addition of amine to epoxide rings.Formation of a rigid, thermoset network with high thermal and chemical resistance.
PolyurethanesCrosslinker/Chain ExtenderReaction of amine groups with isocyanate groups to form urea linkages.Increased hardness, tensile strength, and solvent resistance.

Applications in Polymer Science and Engineering

Multifunctional Monomer in Polymer Synthesis

With three reactive primary amine (-NH2) groups, Tris(4-aminophenyl) thiophosphate functions as a trifunctional monomer. This multifunctionality is crucial for creating robust, three-dimensional polymer structures with enhanced thermal and mechanical properties.

Development of Polyurethane (PU) Systems

In the synthesis of polyurethane, this compound serves as a highly effective chain extender and crosslinking agent. indiamart.com The amine groups on the molecule readily react with isocyanate groups (–NCO), the fundamental reactive unit in polyurethane chemistry. By incorporating this molecule into a polyurethane formulation, its three reactive sites allow for the formation of a densely crosslinked network. This contrasts with difunctional chain extenders that primarily lengthen the polymer chains. The resulting network structure enhances the rigidity, thermal stability, and load-bearing capacity of the final polyurethane material.

Table 1: Role of this compound in Polyurethane Systems

FeatureDescriptionImpact on Polyurethane Properties
Functionality Acts as a trifunctional monomer.Creates a crosslinked polymer network rather than linear chains.
Reactivity The three primary amine groups react with isocyanate groups.Facilitates curing and network formation in PU systems.
Outcome Introduction of a central Phosphorus, Nitrogen, and Sulfur-containing moiety.Enhances thermal stability, mechanical strength, and inherent flame retardancy. specialchem.comspecialchem.com

Role in Crosslinked Polymer Networks (e.g., Polymaleimides)

The utility of this compound extends beyond polyurethanes to other thermosetting polymer systems where its amine functionality can be exploited. In polymers such as polymaleimides, which are cured through the reaction of bismaleimides with aromatic amines, this compound can act as a potent crosslinking agent. The three amine groups can react with the double bonds of maleimide (B117702) units via a Michael addition reaction. This incorporation creates a rigid, three-dimensional network structure. Such crosslinking is an effective method for improving the mechanical and thermal properties of polymers, leading to materials with higher glass transition temperatures, improved stiffness, and enhanced solvent resistance.

Advanced Flame Retardancy Strategies

A significant advantage of incorporating this compound into polymer matrices is the inherent flame retardancy conferred by its elemental composition of phosphorus (P), nitrogen (N), and sulfur (S). specialchem.comspecialchem.com It actively interferes with the combustion cycle through mechanisms in both the gas and condensed phases.

Gas Phase Flame Inhibition Mechanisms

During combustion, phosphorus-containing compounds can vaporize and decompose in the flame. nih.gov The thiophosphate moiety of this compound breaks down at high temperatures to release phosphorus-containing radicals, such as PO•, PO2•, and HPO•. nih.govnih.gov These species are highly effective at scavenging the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reactions in the flame. nih.govuniversityofgalway.ie By terminating these chain reactions, the flame is chemically inhibited, its intensity is reduced, and its spread is slowed. nih.gov This process is a key reason for the effectiveness of phosphorus-based flame retardants. empa.ch

Condensed Phase Char Formation and Barrier Effects

In the solid, or condensed phase, phosphorus and nitrogen compounds work together to promote the formation of a stable, insulating layer of char on the polymer's surface during a fire. nih.govnih.gov The phosphorus component acts as a dehydrating agent, promoting the crosslinking and carbonization of the polymer backbone. nih.gov The nitrogen present in the aminophenyl groups can contribute to the formation of a more thermally stable, graphitic char structure. This char layer acts as a physical barrier that insulates the underlying polymer from heat, slows the release of flammable volatile gases that fuel the fire, and limits the access of oxygen to the polymer surface. nih.govresearchgate.net

Table 2: Summary of Flame Retardancy Mechanisms

PhaseMechanismDescription of Action
Gas Phase Radical Scavenging & Flame InhibitionPhosphorus-containing species (PO•, PO2•) are released, which terminate the H• and OH• radicals that sustain the flame. nih.govnih.govnih.gov
Condensed Phase Char Formation & Barrier EffectPhosphorus and nitrogen compounds promote the formation of a stable, insulating char layer that protects the underlying material from heat and oxygen. nih.govnih.govresearchgate.net

Synergistic Interactions with Other Flame Retardant Additives

The combination of phosphorus and nitrogen within the same molecule gives rise to a well-documented synergistic effect in flame retardancy. acs.orgmdpi.com This synergy means that the combined flame retardant effect of P and N is greater than the sum of their individual effects. nih.govresearchgate.net The phosphorus component primarily acts in the condensed phase to form char, while the nitrogen component can act as a blowing agent (releasing non-flammable gases like N2) to create a swollen, more insulating intumescent char layer and also stabilizes the char structure. mdpi.commdpi.com

Performance Evaluation in Polymer Composites (e.g., Polyurethane Foams, Resins)

The incorporation of this compound (TPTA) into polymer composites, such as polyurethane foams and various resins, is driven by its multifunctional nature. The presence of phosphorus, nitrogen, and sulfur in its structure suggests inherent flame retardancy and potential for improved thermal stability and mechanical properties. While specific data for TPTA is not extensively available in public literature, its performance can be inferred from studies on similar phosphorus-containing compounds used as reactive flame retardants and curing agents.

In polyurethane foams, the addition of phosphorus-based flame retardants is a common strategy to meet fire safety standards. For instance, the use of ammonium (B1175870) polyphosphate (APP) in rigid polyurethane foam has been shown to significantly increase the Limiting Oxygen Index (LOI), a measure of the minimum oxygen concentration required to support combustion. Pure polyurethane foam typically has an LOI of around 19.4%, which can be increased to 24.1% with the addition of 15% APP frontiersin.org. It is anticipated that TPTA, when incorporated into the polyurethane matrix, would similarly enhance its flame retardant properties. The aromatic amine groups in TPTA can react with isocyanates, chemically locking the flame retardant moiety into the polymer structure. This prevents leaching and ensures long-term performance. The evaluation of such foams would typically involve UL-94 vertical burn tests, where the ability of the material to self-extinguish is assessed. Materials that cease to burn within a short time after the ignition source is removed are given a higher rating (e.g., V-0).

The thermal stability of polyurethane foams, often evaluated using thermogravimetric analysis (TGA), is another critical performance metric. The introduction of additives can influence the degradation profile of the foam. For example, the addition of hyperbranched polysiloxane to polyurethane has been demonstrated to increase the temperature at which 5% weight loss occurs (Td5) from 273 °C to 330 °C, indicating enhanced thermal stability mdpi.com. It is plausible that the incorporation of the thermally stable aromatic structure of TPTA would lead to an improvement in the thermal resistance of polyurethane foams.

In the context of resins, such as epoxy resins, aminophenyl phosphates have been investigated as reactive, halogen-free flame retardants. These compounds can act as curing agents, reacting with the epoxy groups to form a crosslinked network. Laminates made from epoxy resins cured with tris-(3-aminophenyl)-phosphate (TAPP) have been shown to achieve a UL 94 V-1 classification cnrs.fr. The glass transition temperature (Tg) of the TAPP-cured resin was reported to be 154 °C, which is significantly higher than that of a dicyandiamide-cured resin, indicating improved thermal stability cnrs.fr. Given the structural similarities, TPTA is expected to perform comparably as a reactive curing agent and flame retardant for epoxy resins, contributing to a high crosslinking density and enhanced thermal performance.

Table 1: Representative Performance Data of Phosphorus-Based Flame Retardants in Polymer Composites

Polymer MatrixFlame RetardantLoading (%)TestResult
Rigid Polyurethane FoamAmmonium Polyphosphate (APP)15LOI24.1% frontiersin.org
Rigid Polyurethane FoamPure PU0LOI19.4% frontiersin.org
Epoxy ResinTris-(3-aminophenyl)-phosphate (TAPP)-UL-94V-1 cnrs.fr
PolyurethaneHyperbranched Polysiloxane40TGA (Td5)330 °C mdpi.com
PolyurethanePristine PU0TGA (Td5)273 °C mdpi.com

Enhancing Performance in Adhesives and Sealants

This compound holds promise for enhancing the performance of adhesives and sealants due to its unique chemical structure. The presence of three primary amine groups allows it to act as a crosslinking agent or a chain extender in various polymer systems commonly used in adhesive and sealant formulations, such as polyurethanes and epoxies.

In polyurethane-based adhesives and sealants, TPTA can be utilized as a chain extender. The aromatic nature of the compound would contribute to the rigidity and thermal stability of the polymer backbone. Research on polyurethane adhesives has shown that the thermal stability is influenced by the structure of the polyol and isocyanate components. For instance, the incorporation of aromatic moieties within the polymer structure has been shown to increase the thermal degradation temperature scispace.com. The integration of TPTA into the polyurethane network is expected to enhance the thermal resistance of the resulting adhesive or sealant.

The multiple reactive sites on the TPTA molecule can lead to a higher crosslink density in the cured adhesive. This increased crosslinking can translate to improved mechanical properties, such as higher cohesive strength and modulus, which are critical for load-bearing adhesive applications. Furthermore, the inherent flame retardancy imparted by the phosphorus, nitrogen, and sulfur elements in TPTA can be a significant advantage in applications where fire safety is a concern.

For epoxy-based adhesives, TPTA can function as a curing agent. Aromatic amines are known to be effective curing agents for epoxy resins, providing excellent heat resistance and mechanical properties to the cured product threebond.co.jp. The use of TPTA as a curing agent would likely result in an adhesive with a high glass transition temperature and good chemical resistance. The thiophosphate group may also contribute to improved adhesion to certain substrates, although specific research in this area is needed.

While detailed performance data for adhesives and sealants specifically formulated with TPTA is not widely published, the expected benefits based on its chemical structure are significant.

Table 2: Expected Performance Enhancements in Adhesives and Sealants with TPTA

PropertyExpected EnhancementRationale
Thermal Stability IncreasedIntroduction of aromatic rings and phosphorus-containing moiety.
Cohesive Strength IncreasedHigher crosslink density due to trifunctional nature.
Adhesion Potentially ImprovedPresence of polar amine and thiophosphate groups.
Flame Retardancy InherentContains phosphorus, nitrogen, and sulfur.
Chemical Resistance GoodFormation of a densely crosslinked network.

Development of High-Performance Coatings

The development of high-performance coatings often involves the use of multifunctional additives to improve durability, resistance to environmental factors, and to impart specific functionalities such as flame retardancy and corrosion resistance. This compound is a candidate for such applications due to its reactive amine groups and the presence of elements known to enhance coating performance.

When incorporated into coating formulations, for example, in epoxy or polyurethane-based systems, TPTA can act as a crosslinker. This leads to the formation of a dense, highly crosslinked polymer network, which is crucial for the barrier properties of a protective coating. A denser network can reduce the permeability of the coating to corrosive agents such as water, oxygen, and ions, thereby enhancing the corrosion protection of the underlying substrate.

The phosphorus and sulfur atoms in the thiophosphate group of TPTA may also contribute to improved adhesion and corrosion resistance. Phosphorus-containing compounds have been explored for their ability to form a passive layer on metal surfaces, which can inhibit corrosion. While specific studies on TPTA in anti-corrosion coatings are limited, the principle of using phosphorus-based compounds for this purpose is well-established.

Furthermore, the inherent flame-retardant properties of TPTA are highly desirable for coatings used in applications where fire safety is critical, such as in the aerospace, automotive, and construction industries. The presence of phosphorus, nitrogen, and sulfur can act synergistically to reduce the flammability of the coating.

Table 3: Anticipated Improvements in High-Performance Coatings with TPTA

Performance MetricAnticipated ImprovementUnderlying Mechanism
Corrosion Resistance EnhancedDenser crosslinked network, potential for passivation layer formation.
Adhesion ImprovedPolar functional groups promoting interaction with substrates.
Flame Retardancy InherentSynergistic effect of phosphorus, nitrogen, and sulfur.
Thermal Stability IncreasedAromatic structure and high crosslink density.
Chemical Resistance EnhancedDensely crosslinked polymer matrix.
Hardness & Durability IncreasedHigh degree of crosslinking.

Advanced Materials Science Applications

Integration into Functional Composite Materials

The aminophenyl groups of TPTA are readily reactive with various chemical species, making it an effective component in the synthesis of complex polymer networks. This reactivity is being explored for the creation of materials with dynamic properties, such as self-healing capabilities and conductivity, which are essential for next-generation electronics and coatings.

The development of polymers that can intrinsically repair damage is a significant area of materials research. TPTA and its derivatives are being investigated as components in self-healing systems due to their ability to form reversible bonds and robust networks.

One approach involves the use of a derivative, tris(4-isocyanato phenyl)thiophosphate (TIPTP), in the formulation of microcapsules for self-healing epoxy coatings. These microcapsules, containing a healing agent like isophorone (B1672270) diisocyanate (IPDI), are dispersed within the epoxy matrix. When a crack propagates through the coating, it ruptures the microcapsules, releasing the healing agent which then polymerizes and repairs the damage. In the synthesis of these microcapsules, TIPTP is used in the formation of the polyurea shell that encapsulates the IPDI. This demonstrates the utility of the thiophosphate core in creating stable encapsulants for self-healing applications. researchgate.net

In a more intrinsic approach, a derivative of TPTA, (E)-O,O-bis(4-aminophenyl) O-(4-((pyridin-2-ylmethylene)amino)phenyl) phosphorothioate (B77711) (3N2AP), has been synthesized and incorporated into a linear polyurethane-urea backbone. This design leverages the dynamic nature of metal-ligand coordination to achieve self-healing. The resulting material, Alac-3N2AP-PTD, demonstrates remarkable self-healing capabilities, achieving a healing efficiency of 91.80% within 6 hours. This is attributed to the synergy of hydrogen bonds within the polyurethane-urea matrix and the dynamic aluminum-coordinative interactions. Current time information in Bangalore, IN.

Table 1: Self-Healing Performance of a TPTA-Derivative-Based Polymer

PropertyValueReference
Healing Efficiency91.80% (within 6 hours) Current time information in Bangalore, IN.
Healing MechanismDynamic Aluminum-Ligand Coordination and Hydrogen Bonds Current time information in Bangalore, IN.

The same TPTA-derived polymer system developed for self-healing also exhibits properties suitable for electronic skin (e-skin) applications. By integrating this polymer into a conductive composite through electrochemical deposition, a material termed PPy-Alac-0.25-3N2AP-PTD was fabricated. This composite functions as an e-skin strain sensor that is not only sensitive to strain but also retains its mechanical robustness and self-healing properties. Current time information in Bangalore, IN.

The design of the polymer, where flexible poly(propylene glycol) segments absorb mechanical stress and rigid urethane-urea segments provide hydrogen bonding, contributes to its high stretchability and toughness (16.56 MJm–3). The pyridine-type ligands on the TPTA derivative offer strong binding sites for metal ions, which is crucial for both the self-healing mechanism and the material's conductive properties when combined with a conductive polymer like polypyrrole (PPy). This innovative approach avoids traditional doping methods that can compromise the material's mechanical integrity. Current time information in Bangalore, IN.

Table 2: Mechanical and Sensing Properties of a TPTA-Derivative-Based E-skin

PropertyValueReference
Toughness16.56 MJm–3 Current time information in Bangalore, IN.
ApplicationElectronic Skin (E-skin) Strain Sensor Current time information in Bangalore, IN.
Key FeatureCombines strain sensitivity with self-healing capabilities Current time information in Bangalore, IN.

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. The selection of molecular building blocks is critical in determining the topology and properties of the resulting COF.

While direct synthesis of COFs using Tris(4-aminophenyl) thiophosphate has not been extensively reported, its molecular structure makes it a highly promising candidate as a tritopic linker. TPTA possesses C3 symmetry and three reactive primary amine groups, which are key features for the construction of 2D and 3D COFs. These amine groups can readily undergo condensation reactions with aldehyde-functionalized linkers to form stable imine-linked frameworks. ossila.commdpi.com

The geometry of TPTA is analogous to other well-established C3-symmetric triamine linkers such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) and tris(4-aminophenyl)amine (B13937) (TAPA), which are widely used in the synthesis of highly crystalline and porous COFs. ossila.comrsc.orgcas.cn The condensation of these linkers with various dialdehydes and trialdehydes has led to COFs with diverse topologies and properties. Given these similarities, it is expected that TPTA could be successfully employed in similar synthetic strategies to create novel COF structures.

The incorporation of a thiophosphate group into a COF backbone via a TPTA linker would be a novel strategy to tailor the framework's properties. The presence of phosphorus, sulfur, and oxygen atoms within the thiophosphate group could introduce unique functionalities to the pore walls of the COF. These heteroatoms can act as Lewis basic sites, potentially enhancing the COF's affinity for specific guest molecules, such as metal ions or polar organic compounds.

This functionalization could be leveraged for applications in selective gas adsorption, catalysis, and chemical sensing. For instance, the amine groups present in COFs derived from linkers like TAPB have been shown to enhance CO2 adsorption. researchgate.net Similarly, the thiophosphate group in a TPTA-based COF could be engineered to create specific binding sites, leading to materials with tailored separation or sensing capabilities. The ability to modify the pore environment at a molecular level is a key advantage of COF technology, and TPTA represents a potential new tool in this area. mdpi.com

Potential in Energy Storage Systems

The development of advanced energy storage devices, such as lithium-ion batteries and supercapacitors, relies on the design of novel electrode and electrolyte materials with enhanced performance. The unique combination of a thiophosphate core and aromatic amine functionalities in TPTA suggests its potential utility in this field.

Although direct application of TPTA in energy storage is not yet established, the functional groups within the molecule are relevant to current research directions. For example, thiophosphate-based materials are recognized as promising solid-state electrolytes for lithium-ion batteries due to their high ionic conductivity. researchgate.netnih.gov Research has shown that thiophosphate functional groups can mitigate the polysulfide shuttling effect in lithium-sulfur batteries, leading to improved capacity retention. acs.org It is conceivable that a TPTA-based material could be designed to leverage the thiophosphate group for enhanced ion transport or to act as a polysulfide-trapping agent.

Furthermore, aromatic amines and triazine-based COFs constructed from amine linkers have been explored as electrode materials for supercapacitors and batteries. rsc.orgnih.govresearchgate.net These materials can offer redox activity and high surface areas for charge storage. A COF constructed from TPTA could potentially combine the charge storage capabilities of the aromatic amine linkers with the ion-conducting or polysulfide-interacting properties of the thiophosphate group, leading to a multifunctional energy storage material. A new functionalized covalent organic framework synthesized from the condensation of 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTDA) with tris(4-aminophenyl)amine (TAPA) has been shown to be a suitable cathode material for photo-assisted lithium-ion batteries. cas.cn This highlights the potential of TAPA-like structures, and by extension TPTA, in advanced battery designs.

Role of Thiophosphate Moieties in Solid Electrolytes

The thiophosphate group (P-S) is a critical component in a promising class of solid electrolytes for all-solid-state batteries. wikipedia.org These materials are sought after as replacements for conventional liquid electrolytes due to their potential for improved safety and energy density. nih.gov The interest in thiophosphate-based materials stems from their characteristically high ionic conductivities at room temperature, which in some cases are comparable to those of liquid electrolytes. nih.govnih.gov

Fast ionic conductors like lithium and sodium thiophosphates are being extensively researched for their potential use in all-solid-state batteries. acs.org The high polarizability of sulfur compared to oxygen is believed to facilitate the movement of ions, such as Li⁺, through the material's structure. This leads to high ionic conductivity, a key requirement for efficient battery performance. nih.gov Various crystalline and glass-ceramic thiophosphate systems, such as Li₁₀GeP₂S₁₂, Li₆PS₅Cl, and Li₂S-P₂S₅ glasses, have demonstrated ionic conductivities exceeding 1 mS cm⁻¹, making them viable for solid-state battery applications. acs.org

Investigations into Electrochemical Stability and Conductivity

A crucial aspect of any solid electrolyte is its electrochemical stability, which defines the voltage window in which the material can operate without decomposing. confex.com Thiophosphate-based solid electrolytes are known for their high ionic conductivity, but their practical application is often hindered by their limited electrochemical stability. confex.comelsevierpure.com

Conductivity: The ionic conductivity of thiophosphate solid electrolytes is one of their most attractive features. Materials like Li₁₀GeP₂S₁₂ exhibit exceptionally high ionic conductivity, on the order of 10⁻² S cm⁻¹ at room temperature. nih.gov Even glass-ceramic systems based on Li₂S-P₂S₅ can reach conductivities of 1.7 × 10⁻² S cm⁻¹. nih.gov However, there can be significant variability in the reported conductivity values for the same material across different laboratories. This has been attributed to factors such as sample preparation, pellet density, and measurement methodology. acs.orgnsf.gov An interlaboratory study on Li-argyrodites (a type of thiophosphate electrolyte) revealed a large spread in measured ionic conductivities, highlighting the need for standardized testing protocols. acs.orgnsf.gov

The conductivity of these materials is highly dependent on their crystal structure and microstructure. dlr.de For instance, the presence of grain boundaries can impede ion transport, and therefore, methods to reduce grain boundary resistance are actively being explored. dlr.de The introduction of different elements into the thiophosphate structure, such as halogens in argyrodites (e.g., Li₆PS₅Cl), can significantly enhance ionic conductivity. acs.org

Interactive Data Table: Ionic Conductivity of Selected Thiophosphate-Based Solid Electrolytes

Compound/SystemIonic Conductivity (S cm⁻¹ at 25°C)Activation Energy (eV)
Li₁₀GeP₂S₁₂~1.2 x 10⁻²-
Li₂S-P₂S₅ glass-ceramic~1.7 x 10⁻²-
Li₆PS₅Cl10⁻³ - 10⁻²-
Li₇P₃S₁₁~10⁻⁴-
β-Li₃PS₄~10⁻⁴-
Li₇PS₆~10⁻⁴-
Li₂S : P₂S₅ = 2.5 : 1 (annealed at 300°C)1.6 x 10⁻⁴0.21
(1-x)Li₃PS₄·2xLiBH₄ (x=0.54)1.1 x 10⁻²-

Biological and Medicinal Chemistry Applications

Intermediary Role in Pharmaceutical Synthesis

The primary application of Tris(4-aminophenyl) thiophosphate in the pharmaceutical field is as a chemical intermediate. suru-chem.com Its reactive aminophenyl and thiophosphate moieties allow for further chemical modifications, leading to the creation of more complex molecules with potential therapeutic value.

This compound serves as a key starting material for synthesizing compounds that feature a phosphate (B84403) or thiophosphate structure, which is a common motif in many biologically active molecules. chembk.com The thiophosphate group is recognized for its stability and versatility, and its incorporation into novel molecular frameworks is a strategy in the development of new drugs. ontosight.ai Research has focused on using this compound as a precursor to synthesize derivatives with potential therapeutic properties, leveraging its structure for creating new chemical entities. chembk.comontosight.ai The synthesis process itself typically involves the reaction of p-aminophenol or acetaminophen (B1664979) with thiophosphoryl chloride. researchgate.netresearchgate.net

Application in Agrochemical Synthesis

Beyond pharmaceuticals, this compound is also utilized as an intermediate in the preparation of agrochemicals, specifically pesticides. suru-chem.com The structural features that make it useful in drug synthesis are also applicable to the creation of new active ingredients for crop protection.

Biological Activity of Thiophosphate-Containing Analogues

While extensive research on the direct biological activity of this compound is not widely published, the thiophosphate functional group it contains is a key component in many biologically active analogues. This group is often explored for its ability to modulate the biological activity of parent compounds.

A significant area of investigation for thiophosphate-containing molecules is enzyme inhibition, particularly concerning steroid sulfatase (STS). nih.gov STS is a critical enzyme in the biosynthesis of active estrogens and androgens from inactive steroid sulfates and is a major target for the treatment of hormone-dependent cancers like breast cancer. nih.gov

Researchers have synthesized and tested various analogues containing a thiophosphate moiety for their ability to inhibit STS. For instance, N-thiophosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamates have been designed and evaluated as STS inhibitors. nih.gov In one study, a series of N-alkanoyl tyramine (B21549) phosphates and thiophosphates were synthesized and showed potent activity against STS isolated from human placenta and in various cancer cell lines. researchgate.net The data below summarizes the inhibitory activity of selected thiophosphate and phosphate-based STS inhibitors.

CompoundTarget Enzyme / Cell LineInhibitory Activity (IC₅₀ / GI₅₀)
N-thiophosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamate (9e) nih.govSteroid Sulfatase (STS)0.201 µM (IC₅₀)
4-(2-dodecanoylamino-ethyl)-phenyl dimethylphosphate (4a) researchgate.netSteroid Sulfatase (STS)0.39 µM (IC₅₀)
4-(2-dodecanoylamino-ethyl)-phenyl dimethylphosphate (4a) researchgate.netMCF-7 Cancer Cell Line8.80 µM (GI₅₀)
4-(2-dodecanoylamino-ethyl)-phenyl dimethylphosphate (4a) researchgate.netMDA-MB-231 Cancer Cell Line6.48 µM (GI₅₀)
4-(2-dodecanoylamino-ethyl)-phenyl dimethylphosphate (4a) researchgate.netSkBr3 Cancer Cell Line5.76 µM (GI₅₀)

IC₅₀: Half maximal inhibitory concentration. GI₅₀: Half maximal growth inhibition concentration.

These studies demonstrate that the thiophosphate group is a viable component in the design of potent enzyme inhibitors, acting as a key pharmacophoric element that interacts with the active site of enzymes like STS. nih.govresearchgate.net

The thiophosphate group in this compound is a classic example of a bioisostere for the phosphate group. Bioisosterism is a fundamental strategy in medicinal chemistry where an atom or group of atoms in a compound is replaced by another with similar physical or chemical properties to enhance desired biological or pharmacological properties. cambridgemedchemconsulting.commdpi.com This replacement can improve potency, alter selectivity, modify pharmacokinetics, or reduce toxicity. mdpi.comnih.gov

The replacement of a phosphate with a thiophosphate (an oxygen atom replaced by a sulfur atom) can lead to several changes:

Increased Lipophilicity: The thiophosphate group is generally more lipophilic (less polar) than the corresponding phosphate, which can affect the molecule's ability to cross cell membranes.

Altered Metabolic Stability: The phosphorus-sulfur bond can have different susceptibility to metabolic enzymes (e.g., phosphatases) compared to the phosphorus-oxygen bond, potentially leading to a longer biological half-life.

Modified Bonding and Stereoelectronics: The difference in size and electronegativity between sulfur and oxygen can alter the geometry and electronic distribution of the molecule, potentially affecting its binding affinity to a biological target. nih.gov

This principle is not limited to sulfur-for-oxygen replacement. For example, continuous efforts in drug design explore the use of boron-containing functional groups (like boronic acids and benzoxaboroles) as bioisosteres for phosphates. nih.gov These boron-based groups can mimic the tetrahedral structure of the phosphate group within an enzyme's active site, offering a novel strategy for developing enzyme inhibitors. nih.gov The application of bioisosteric replacement is a powerful tool for the rational design of new therapeutic agents, allowing chemists to fine-tune the properties of a lead compound to create a more effective drug. mdpi.com

Environmental Impact and Sustainability Considerations

Environmental Fate and Degradation Pathways in Various Media

Specific experimental data on the environmental fate and degradation of Tris(4-aminophenyl) thiophosphate is not extensively available in peer-reviewed literature. However, its chemical structure—an organophosphate ester containing aromatic amine moieties—allows for informed predictions based on the known behavior of these chemical classes.

Organophosphate compounds are known to enter the environment through various pathways, including industrial discharge and leaching from products where they are used as additives, such as flame retardants and plasticizers. nih.gov Their persistence and degradation are governed by a combination of chemical and biological processes.

Hydrolysis: As an ester of thiophosphoric acid, this compound is susceptible to hydrolysis in aqueous environments. The rate of this chemical breakdown is highly dependent on factors such as pH and temperature. researchgate.net In general, organophosphate hydrolysis can be slow in neutral or acidic waters, potentially leading to longer persistence in certain aquatic systems. researchgate.net

Biodegradation: Microbial action is a significant pathway for the degradation of many organophosphate pesticides. nih.gov Soil and water microorganisms can develop the ability to metabolize these compounds, breaking them down into simpler, often less toxic, substances. researchgate.netnih.gov The degradation products of this compound would likely include 4-aminophenol (B1666318) and phosphate (B84403) or thiophosphate salts.

Photolysis: Sunlight can also contribute to the degradation of organophosphates, although this pathway is often considered less significant than hydrolysis and biodegradation under typical environmental conditions. researchgate.net

Sorption and Persistence: Organophosphate compounds can adsorb to soil and sediment particles, which can reduce their bioavailability but also increase their persistence. researchgate.netosti.gov This binding can lead to their long-term presence in soils, years after initial application. researchgate.net

Considerations for Green Chemistry Principles in Synthesis and Application

Applying the principles of green chemistry to the synthesis and application of this compound is essential for improving its sustainability profile. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org

Several synthesis routes for this compound have been developed, with some showing improvements in reaction conditions and yield. acs.org A key consideration in green synthesis is the choice of reagents. For instance, a patented method for producing the derivative Tris(4-isocyanatophenyl) thiophosphate (TPTI) from this compound utilizes bis(trichloromethyl) carbonate instead of highly toxic phosgene (B1210022) gas, which represents a significant improvement in safety and environmental impact. fraunhofer.de

The application of the 12 Principles of Green Chemistry provides a framework for assessing and improving the synthesis of compounds like this compound.

Principle of Green ChemistryApplication to this compound Synthesis
1. PreventionOptimizing reactions to minimize waste byproducts.
2. Atom EconomyDesigning synthesis routes that maximize the incorporation of all materials used in the process into the final product.
3. Less Hazardous Chemical SynthesesAvoiding toxic reagents like phosgene in derivative synthesis and using safer solvents. fraunhofer.de
4. Designing Safer ChemicalsModifying the molecule to reduce toxicity while maintaining function (e.g., as a flame retardant).
5. Safer Solvents and AuxiliariesUsing benign solvents and minimizing their use. Research has explored various solvents for TPTA synthesis to improve yield. acs.org
6. Design for Energy EfficiencyConducting reactions at ambient temperature and pressure to reduce energy consumption. acs.orgmdpi.com
7. Use of Renewable FeedstocksInvestigating bio-based starting materials like p-aminophenol derived from renewable sources.
8. Reduce DerivativesMinimizing the use of protecting groups to avoid extra synthesis and waste-generating steps. acs.org
9. CatalysisUsing catalytic reagents in small amounts over stoichiometric reagents. Synthesis often uses catalysts like triethylamine (B128534) and pyridine (B92270). nih.govacs.org
10. Design for DegradationDesigning the molecule to break down into innocuous products in the environment after its useful life.
11. Real-time Analysis for Pollution PreventionMonitoring chemical reactions in real-time to prevent the formation of byproducts and ensure safety.
12. Inherently Safer Chemistry for Accident PreventionChoosing substances and reaction conditions that minimize the potential for chemical accidents, explosions, and fires.

Lifecycle Assessment of this compound-Derived Materials

A formal Lifecycle Assessment (LCA) for materials specifically derived from this compound is not publicly available. However, LCAs have been conducted on the broader class of organophosphate flame retardants (OPFRs), offering valuable insights. acs.orgfraunhofer.deresearchgate.net An LCA evaluates the environmental impacts of a product throughout its entire life, from raw material extraction ("cradle") to final disposal ("grave"). acs.org

When used as a flame retardant in plastics, this compound would be part of a material lifecycle with the following stages:

Raw Material Acquisition: This includes the extraction and processing of raw materials for the synthesis of the compound, such as p-aminophenol and phosphorus thiochloride. The production of phosphorus, in particular, is known to be energy-intensive. fraunhofer.de

Manufacturing: This stage involves the chemical synthesis of this compound and its incorporation into a polymer matrix. Energy consumption and waste generation are key metrics.

Use Phase: During the product's lifetime, there is potential for the compound to leach from the material, although this is generally low for polymer-integrated additives.

End-of-Life: This is a critical stage with several potential outcomes, including landfilling, incineration, or recycling. The presence of flame retardants can complicate recycling processes. Proper waste treatment is crucial to minimize environmental impacts. acs.org

Comparative LCA Findings: Organophosphate vs. Brominated Flame Retardants acs.orgfraunhofer.de
Impact CategoryOrganophosphate Flame Retardants (General Findings)Brominated Flame Retardants (General Findings)
Resource DepletionGenerally lower impact, as they avoid the use of antimony, a critical raw material.Higher impact due to the necessary use of antimony trioxide as a synergist.
Carbon Footprint (Global Warming Potential)Can be comparable or slightly smaller. The energy-intensive nature of phosphorus production is a major contributor.Significant carbon footprint associated with bromine and antimony production.
Human Health & EcotoxicityGenerally considered to have a more favorable profile than many BFRs, which are known for persistence and bioaccumulation.Higher concern due to the persistence, bioaccumulation, and toxicity of many BFRs.
End-of-Life / RecyclabilityMay enable better recycling in the future compared to BFR-containing plastics.Presence of BFRs can hinder plastic recycling and lead to the formation of toxic byproducts during incineration if not properly controlled.

A complete LCA for a product containing this compound would require specific data for each life stage to accurately quantify its environmental and sustainability performance.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions

Research into Tris(4-aminophenyl) thiophosphate has established a solid foundation of knowledge regarding its synthesis, characterization, and primary applications. The compound is distinguished by its molecular structure, which features three 4-aminophenyl groups attached to a central thiophosphate core. ontosight.ai This arrangement of phosphorus, nitrogen, and sulfur atoms imparts inherent flame-retardant properties to the molecule. specialchem.comspecialchem.com

Key contributions from the existing body of research include the development of viable synthetic routes. One notable method involves the reaction of p-aminophenol with thiophosphoryl chloride in the presence of an acid binding agent like a triethylamine (B128534) and pyridine (B92270) mixture to improve the yield. researchgate.net Another approach utilizes the amide hydrolysis of Tris(4-acetamidophenyl) thiophosphate (TPTAA), which is synthesized from p-acetamidophenol and phosphorus thiochloride. researchgate.net The structure and purity of the synthesized TPTA have been consistently verified using analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). researchgate.net

A significant finding is the utility of TPTA as a multifunctional monomer in polymer chemistry. specialchem.com It has been specifically identified as a valuable component in the production of polyurethanes, where it can act as a chain extender. suru-chem.com Its incorporation into polymer matrices is primarily driven by the desire to enhance flame retardancy without the need for halogenated additives, which are often associated with environmental and health concerns. The presence of phosphorus, nitrogen, and sulfur in TPTA contributes to its effectiveness in this regard. specialchem.comspecialchem.com

The physical and chemical properties of TPTA have also been well-documented. It is a white powdery solid or crystal with a melting point in the range of 149-153 °C. suru-chem.com Its solubility profile indicates good solubility in organic solvents like acetone (B3395972) and dichloroethane, and it is sparingly soluble in water. suru-chem.com

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C18H18N3O3PS suru-chem.comnih.gov
Molecular Weight 387.4 g/mol nih.gov
Melting Point 149-153 °C suru-chem.com
Appearance White powdery solid or crystal suru-chem.com
Solubility Soluble in acetone, dichloroethane; sparingly soluble in water suru-chem.com

Identification of Unexplored Research Avenues

Despite the progress made, the full potential of this compound remains to be unlocked. Several research avenues are ripe for exploration.

A primary area for future investigation is the expansion of its application in a wider range of high-performance polymers beyond polyurethanes. Its multifunctional nature suggests potential for use in polyamides, polyimides, and epoxy resins, where enhanced flame retardancy and thermal stability are highly desirable. Systematic studies on the structure-property relationships of TPTA-modified polymers could reveal new opportunities for creating advanced materials with tailored properties.

The biological and medicinal applications of TPTA are another largely unexplored frontier. ontosight.ai While it is mentioned as a potential intermediate in the synthesis of pharmaceuticals and pesticides, dedicated research into its bioactivity is lacking. suru-chem.com Investigations into its potential as a scaffold for developing new therapeutic agents or as a component in drug delivery systems could yield significant discoveries.

Furthermore, the development of more sustainable and efficient synthesis methods for TPTA warrants attention. While current methods are effective, exploring greener solvent systems, catalyst optimization, and continuous flow processes could enhance the economic and environmental viability of its large-scale production.

Finally, a deeper understanding of the mechanism by which TPTA imparts flame retardancy is needed. While the synergistic effects of phosphorus, nitrogen, and sulfur are acknowledged, detailed mechanistic studies could enable the design of even more effective flame-retardant systems based on the TPTA structure.

Outlook on Transformative Applications and Societal Impact

Looking ahead, this compound has the potential to make a substantial societal impact through its role in the development of safer and more durable materials. Its most immediate transformative application lies in the realm of fire safety. By providing an effective, halogen-free flame retardant solution, TPTA can contribute to the production of consumer goods, building materials, and transportation components with reduced fire risk and lower environmental impact.

The integration of TPTA into high-performance polymers could also lead to advancements in the aerospace, automotive, and electronics industries. Materials with superior thermal stability and flame resistance are critical for these sectors, and TPTA could be a key enabling component for next-generation composites and electronic encapsulants.

Moreover, should the unexplored avenues of its medicinal applications yield positive results, TPTA could become a foundational structure for the development of new drugs, contributing to improved human health. Its role as a versatile chemical intermediate also suggests a broader impact on the chemical industry, potentially enabling the synthesis of novel dyes and agrochemicals. suru-chem.com

Q & A

Q. What are the optimal synthetic routes for Tris(4-aminophenyl) thiophosphate (TPTA), and how do reaction parameters influence yield?

TPTA is synthesized via hydrolysis of intermediates under acidic conditions. Key variables include the molar ratios of hydrochloric acid (HCl) and methanol (CH₃OH) to the precursor (e.g., TPTAA). For example, a ratio of n(CHOH):n(HCl):n(TPTAA)=2:1:1n(\text{CH}_�\text{OH}) : n(\text{HCl}) : n(\text{TPTAA}) = 2 : 1 : 1 has been shown to optimize yield . Methodological recommendations include:

  • Systematic screening of acid/base catalysts and solvents.
  • Monitoring reaction progress via thin-layer chromatography (TLC) or in-situ spectroscopy.
  • Purification via recrystallization or column chromatography to isolate high-purity TPTA .

Q. Which spectroscopic and analytical techniques are most effective for characterizing TPTA?

Key characterization methods include:

  • NMR spectroscopy : To confirm the presence of aromatic protons (δ 6.5–7.5 ppm) and amine groups (δ 4–5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 387.39 (C₁₈H₁₈N₃O₃PS) .
  • Elemental analysis : To verify stoichiometry (C: 55.8%, H: 4.7%, N: 10.8%, P: 8.0%, S: 8.3%) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (melting point: 156°C, decomposition above 300°C) .

Advanced Research Questions

Q. How can TPTA be integrated into covalent organic frameworks (COFs) for catalytic or sensing applications?

TPTA’s amine groups enable its use as a building block in COFs via condensation reactions. For example:

  • Condensation with aldehyde-functionalized linkers (e.g., CTP-6-CHO) forms imine-linked COFs with tunable pore sizes (7–27 Å) .
  • Applications include oxygen reduction reaction (ORR) catalysis, where TPTA-derived COFs exhibit high surface areas (>700 m²/g) and thermal stability (up to 500°C) .
  • Methodological steps:
  • Optimize solvent systems (e.g., o-dichlorobenzene/n-butanol) for crystallinity.
  • Validate COF structure via powder X-ray diffraction (PXRD) and gas adsorption isotherms .

Q. How should researchers resolve contradictions in reported physicochemical properties of TPTA across studies?

Discrepancies in properties like solubility or thermal stability may arise from variations in synthesis or characterization protocols. To address this:

  • Reproduce synthesis : Adhere to documented procedures (e.g., HCl/CH₃OH ratios) and validate purity via HPLC or NMR .
  • Cross-validate data : Compare results across multiple techniques (e.g., TGA for decomposition points vs. differential scanning calorimetry).
  • Computational modeling : Use density functional theory (DFT) to predict thermodynamic stability and compare with experimental data .

Methodological Considerations

  • Spectral databases : Cross-reference spectral data from PubChem or Reaxys, though primary experimental validation is recommended due to limited open-source data for TPTA .
  • Handling contradictions : Publish detailed experimental protocols and raw data to enable reproducibility and meta-analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.